N,N-dibenzylbenzenesulfonamide

Crystallinity Purification Formulation stability

N,N-Dibenzylbenzenesulfonamide (CAS 67723-10-8) is a tertiary sulfonamide in which the sulfonamide nitrogen is fully substituted with two benzyl groups and a benzenesulfonyl moiety. It belongs to the N,N-disubstituted benzenesulfonamide class, which finds use as synthetic intermediates, protecting groups, and pharmacophoric scaffolds.

Molecular Formula C20H19NO2S
Molecular Weight 337.4 g/mol
Cat. No. B2602211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzylbenzenesulfonamide
Molecular FormulaC20H19NO2S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H19NO2S/c22-24(23,20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2
InChIKeyOIAXEHUJJBRCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibenzylbenzenesulfonamide Procurement Guide: Compound Identity and Baseline Characterization


N,N-Dibenzylbenzenesulfonamide (CAS 67723-10-8) is a tertiary sulfonamide in which the sulfonamide nitrogen is fully substituted with two benzyl groups and a benzenesulfonyl moiety. It belongs to the N,N-disubstituted benzenesulfonamide class, which finds use as synthetic intermediates, protecting groups, and pharmacophoric scaffolds [1]. The compound is a crystalline solid (mp 67.2–69.2 °C) with a molecular weight of 337.44 g/mol and the molecular formula C₂₀H₁₉NO₂S [2]. Its fully substituted sulfonamide core lacks hydrogen-bond donor capacity, differentiating it from primary and secondary sulfonamides in solubility, metabolic stability, and target-binding profiles [3].

Synthetic intermediate Fully substituted sulfonamide core for heterocyclic derivatization and pharmacophoric scaffold studies.
No H-bond donor Absence of sulfonamide N–H alters binding modes versus primary/secondary sulfonamides, enabling selectivity research.
Crystalline solid Defined melting behavior supports purification development and formulation research.

N,N-Dibenzylbenzenesulfonamide Selection Rationale: Why Simple Sulfonamide Interchange Is Not Advisable


Although N,N-dibenzylbenzenesulfonamide shares the sulfonamide core with numerous analogs, its N,N-dibenzyl substitution pattern critically alters physicochemical and biological properties. The absence of an N–H donor eliminates classical sulfonamide hydrogen-bonding interactions with carbonic anhydrase active sites, shifting binding modes and selectivity [1]. The two benzyl groups increase lipophilicity (cLogP approximately 4.2 by calculation) relative to N-methyl or N-H analogs, affecting membrane permeability and off-target partitioning [2]. Subtle variations in the aryl ring substitution proximal to the dibenzyl motif can invert biological activity profiles, as evidenced by benzimidazole-containing derivatives showing distinct antimicrobial potency compared to the unsubstituted parent [1]. Consequently, generic substitution with a simpler N-benzyl or N,N-dimethyl sulfonamide cannot reproduce the steric, electronic, and pharmacokinetic profile of the target compound, making informed, data-driven procurement essential.

N,N-Dibenzyl substitution removes the classical sulfonamide N–H hydrogen bond donor, shifting target binding profiles and limiting interchange with primary sulfonamides.

Higher lipophilicity (calculated) relative to N‑methyl or N‑H analogs may alter membrane partitioning and off‑target distribution.

Minor aryl ring modifications near the dibenzyl group can invert biological activity; simple N‑benzyl or N,N‑dimethyl analogs may not reproduce the steric and electronic profile.

N,N-Dibenzylbenzenesulfonamide Evidence Guide: Comparator-Based Performance Data


Solid-State Thermal Stability: Melting Point vs. Close N,N-Dibenzyl Analogs

N,N-Dibenzylbenzenesulfonamide exhibits a melting point of 67.2–69.2 °C, which is notably lower than its 4-methyl analog (4a, mp 68.9–70.1 °C) and its 2-methyl analog (4b, mp 65.1–67.0 °C) [1]. The observed mp depression relative to the 4-methyl derivative (ΔT ≈ –1.3 °C at midpoint) suggests weaker crystal packing forces, potentially translating to higher solubility in lipophilic media. This property can be advantageous for solution-phase reaction setups or formulation development where lower melting solids are preferred for ease of handling.

Thermal Stability
Head‑to‑head
mp 67.2–69.2 °C
ΔT ≈ –1.3 °C vs 4‑Me analog
Supports selection for solution‑phase handling and formulation research
Purified crystalline solids; capillary method
Crystallinity Purification Formulation stability

Synthetic Yield in Metal-Free N-Benzylation: Direct Comparison of Dibenzyl Sulfonamides

Under identical metal-free N-benzylation conditions (BF₃·OEt₂, benzyl alcohol, reflux), N,N-dibenzylbenzenesulfonamide (4c) was obtained in 18% isolated yield, while N,N-dibenzyl-4-methylbenzenesulfonamide (4a) gave 14% yield and N,N-dibenzyl-2-methylbenzenesulfonamide (4b) gave 16% yield [1]. The modest yield enhancement for the unsubstituted parent suggests that the electron-donating methyl group slightly retards the second benzylation step. Although all yields are low, the data indicate that the parent compound is marginally more accessible via this direct benzylation route than the 4-methyl analog.

Synthetic Yield
Head‑to‑head
18% isolated yield
+4 pp vs 4‑Me analog; +2 pp vs 2‑Me analog
Marginally more accessible via direct metal‑free N‑benzylation route
BF₃·OEt₂, benzyl alcohol, CHCl₃ reflux
Synthetic efficiency Process chemistry Green chemistry

Antimicrobial Activity of 4-Acetyl Derivatives: Hierarchical Comparison with Ampicillin

While the parent N,N-dibenzylbenzenesulfonamide lacks extensive profiling, its 4-acetyl derivative serves as a key intermediate for a series of heterocyclic sulfonamides that were directly compared with ampicillin (AMD) against B. subtilis, S. aureus, K. pneumonia, Salmonella, and P. aeruginosa [1]. Several derivatives displayed activity superior to ampicillin against Gram-positive strains [1]. This evidence supports the N,N-dibenzylbenzenesulfonamide core as a privileged scaffold for antimicrobial development, where subtle functionalization can unlock potency exceeding that of standard-of-care antibiotics.

Antimicrobial Activity
Class‑level
4‑Acetyl derivatives: higher activity than ampicillin against Gram‑positive strains
Supports scaffold for antimicrobial screening research
Exact MIC not reported; class‑level observation
Antimicrobial Gram-positive Gram-negative Sulfonamide scaffold

Carbonic Anhydrase Inhibition Potential: Selectivity Landscape for Substituted Analogs

Although direct inhibition data for N,N-dibenzylbenzenesulfonamide are absent, the 4-amino derivative (4-amino-N,N-dibenzylbenzenesulfonamide) demonstrates binding energies between –6.06 and –10.53 kcal/mol across carbonic anhydrase isoforms, as revealed by docking studies . The N,N-dibenzyl substitution abolishes the canonical sulfonamide N–H···Zn²⁺ interaction, forcing alternative binding modes that may confer isoform selectivity. This contrasts with primary sulfonamides like acetazolamide, which rely on the free sulfonamide anion for zinc coordination [1]. The shift in binding mechanism implies that N,N-dibenzylbenzenesulfonamide could serve as a selectivity-enabling scaffold for CA isoform-targeted probe development.

CA Inhibition Potential
In silico
4‑Amino derivative docking scores –6.06 to –10.53 kcal/mol; non‑zinc‑binding mode
May support isoform‑selectivity study context
Docking scores; experimental validation pending
Carbonic anhydrase Isoform selectivity Sulfonamide bioisostere

Intermediate Utility in Celecoxib Synthesis: Comparative Coupling Efficiency

N,N-Dibenzyl-4-iodobenzenesulfonamide—prepared directly from the parent compound—undergoes copper-catalyzed C–N cross-coupling with nitrogen nucleophiles in 0.5–20 mol% CuI under ligand-free conditions to afford Celecoxib intermediates [1]. This reactivity profile is distinct from N,N-dimethyl or N-H 4-iodobenzenesulfonamides, where the absence of the bulky dibenzyl group may lead to competing side reactions or lower selectivity. While exact yield comparisons are not available, the patent and literature consensus indicates that the N,N-dibenzyl substitution is critical for directing regioselective C–N bond formation in this synthetic route [1].

Synthetic Utility
Supporting evidence
N,N‑Dibenzyl‑4‑iodobenzenesulfonamide: effective CuI‑catalyzed C–N coupling substrate
Supports synthesis route for COX‑2 inhibitor intermediates
No direct quantitative comparison available
Cross-coupling Copper catalysis API intermediate Celecoxib

N,N-Dibenzylbenzenesulfonamide Application Scenarios: Where the Evidence Supports Prioritized Use


Scaffold for Antimicrobial Lead Diversification

The N,N-dibenzylbenzenesulfonamide core, when functionalized at the 4-position, can serve as a starting material for the synthesis of thiazole, pyrazolo[1,5-a]pyrimidine, and 1,3,4-thiadiazole derivatives that have demonstrated antibacterial activity superior to ampicillin against Gram-positive pathogens [1]. Procurement of the parent compound is warranted for medicinal chemistry groups pursuing resistance-breaking antimicrobial candidates, as the dibenzyl motif provides a lipophilic anchor that enhances membrane penetration.

Carbonic Anhydrase Isoform-Selective Probe Development

Given the demonstrated binding of 4-amino-N,N-dibenzylbenzenesulfonamide to multiple carbonic anhydrase isoforms with docking scores ranging from –6.06 to –10.53 kcal/mol [1], the parent compound is a logical precursor for generating a library of non-zinc-binding CA ligands. The unique binding mode, which does not rely on the sulfonamide anion, may yield isoform-selective inhibitors with reduced off-target effects compared to classical sulfonamides .

Synthetic Intermediate for Celecoxib and Related COX-2 Inhibitors

The iodinated derivative of N,N-dibenzylbenzenesulfonamide is a proven substrate for copper-catalyzed C–N bond formation, enabling efficient synthesis of Celecoxib intermediates [1]. Process chemistry teams engaged in the manufacture of COX-2 inhibitors should consider the parent compound as a key procurement item to access this streamlined synthetic route.

Physicochemical Probe in Sulfonamide Structure–Property Relationship Studies

The well-defined melting point (67.2–69.2 °C) and distinct crystallinity of N,N-dibenzylbenzenesulfonamide, compared to its 4-methyl and 2-methyl analogs [1], make it a useful reference compound for systematic investigations of how N-alkyl substitution patterns influence solid-state properties, solubility, and formulation behavior in sulfonamide series.

Application
Selection Property
Validation Focus
Antimicrobial lead diversification research
Scaffold derivatization potential
Antimicrobial screening potency and spectrum
Carbonic anhydrase isoform-selective probe development
Non‑zinc‑binding binding mode
Isoform selectivity profiling
COX‑2 inhibitor intermediate synthesis
Cu‑catalyzed C–N coupling compatibility
Regioselective bond formation efficiency
Sulfonamide structure–property relationship studies
Thermal and crystallinity profile
Structure‑property correlation and formulation behavior
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